molecular formula C16H10N4O2 B12504055 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one

4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one

Cat. No.: B12504055
M. Wt: 290.28 g/mol
InChI Key: KKCVQRIMMCUINX-UHFFFAOYSA-N
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Description

4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is a heterocyclic compound that contains both quinoline and oxadiazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile under acidic or basic conditions.

    Coupling with quinoline: The oxadiazole intermediate is then coupled with a quinoline derivative, often through a condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions could also occur, potentially affecting the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to introduce new substituents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Compounds like 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one can be used as ligands in catalytic reactions.

    Material Science: These compounds may be used in the development of new materials with unique properties.

Biology and Medicine

    Drug Development: Due to their potential biological activities, these compounds are often investigated as potential drug candidates.

    Biological Probes: They can be used as probes to study various biological processes.

Industry

    Agriculture: These compounds may have applications as pesticides or herbicides.

    Pharmaceuticals: They can be used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinoline: Lacks the hydroxyl group at the 2-position.

    4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is unique due to the presence of both the oxadiazole and quinoline moieties, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H10N4O2

Molecular Weight

290.28 g/mol

IUPAC Name

4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one

InChI

InChI=1S/C16H10N4O2/c21-14-9-11(10-5-1-2-6-12(10)18-14)16-19-15(20-22-16)13-7-3-4-8-17-13/h1-9H,(H,18,21)

InChI Key

KKCVQRIMMCUINX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C3=NC(=NO3)C4=CC=CC=N4

Origin of Product

United States

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